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Abstract

BF738735 is a potent and selective, ATP-competitive inhibitor of phosphatidylinositol 4-kinase
[l beta (P14KIIIB), a host cell factor essential for the replication of a wide range of enteroviruses
and rhinoviruses. This technical guide provides a comprehensive overview of the discovery,
chemical structure, and biological activity of BF738735. Detailed experimental protocols for its
synthesis, in vitro kinase inhibition, antiviral activity, and cellular mechanism of action are
provided to enable further research and development. All quantitative data are summarized in
structured tables for clarity, and key cellular pathways and experimental workflows are
visualized using diagrams.

Introduction

Enteroviruses, a genus of positive-sense single-stranded RNA viruses, are responsible for a
variety of human diseases, ranging from the common cold to severe conditions like polio, viral
meningitis, and myocarditis. Due to the high mutation rate of these viruses, the development of
effective antiviral therapies has been challenging. A promising strategy is to target host cell
factors that are essential for viral replication, as this may offer a higher barrier to the
development of drug resistance. One such host factor is phosphatidylinositol 4-kinase Il beta
(P14KIIIB), an enzyme that plays a crucial role in the formation of viral replication organelles.
BF738735 has emerged as a lead compound in a series of imidazo[1,2-a]pyrazine-based
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inhibitors that potently and selectively target PI4KIlI{3, exhibiting broad-spectrum antiviral
activity.

Chemical Structure and Properties

BF738735 is chemically known as 2-Fluoro-4-(2-methyl-8-(3-
(methylsulfonyl)benzylamino)imidazo[1,2-a]pyrazin-3-yl)phenol. Its chemical and physical
properties are summarized in the table below.

Property Value

2-Fluoro-4-(2-methyl-8-(3-
IUPAC Name (methylsulfonyl)benzylamino)imidazo[1,2-
a]pyrazin-3-yl)phenol

CAS Number 1436383-95-7
Molecular Formula C21H19FN4OsS
Molecular Weight 426.46 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
laalt text
Discovery

BF738735 was identified through a high-throughput screening campaign of a chemical library
against a hepatitis C virus (HCV) replicon.[1] The initial hits, belonging to the imidazo[1,2-
a]pyrazine class, showed potent antiviral activity. Subsequent medicinal chemistry efforts
focused on optimizing the potency and metabolic stability of this series, leading to the
discovery of BF738735.[1] Interestingly, while the initial screen was against HCV, the
compound demonstrated more potent and broader activity against enteroviruses, suggesting a
host-factor-based mechanism of action.[1]

Mechanism of Action
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BF738735 exerts its antiviral effect by potently and selectively inhibiting the host cell lipid
kinase, phosphatidylinositol 4-kinase Il beta (PI14KIIIB).[1]

P14KIlIB Inhibition and its Downstream Effects

P14KIIIB is responsible for the synthesis of phosphatidylinositol 4-phosphate (P14P) at the Golgi
apparatus. Enteroviruses hijack this process to create Pl4P-rich membrane structures that
serve as scaffolds for their replication organelles. By inhibiting PI4KIII3, BF738735 depletes the
pool of PI4P available to the virus, thereby preventing the formation of these essential
replication sites. This disruption of PI4P homeostasis also affects the localization and function
of other cellular proteins, such as the oxysterol-binding protein (OSBP), which is involved in
cholesterol transport and is also implicated in viral replication.

BF738735
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Figure 1. Signaling pathway of BF738735 action.
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Quantitative Data

The biological activity of BF738735 has been characterized through various in vitro assays.
The following tables summarize the key quantitative data.

ble 1- In Vi : hibi -

Kinase ICs0 (NM)[1]
PI14KIIB 5.7
Pl4KIlla 1700

Table 2: Antiviral Activity against Enteroviruses

Virus ECso (nM)[1]
Rhinovirus 14 (HRV14) 31

Poliovirus 4
Coxsackievirus B3 10

Echovirus 11 7

Table 3: Cytotoxicity Profile

Cell Line CCso (UM)
HelLa > 50
BGM > 50

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of BF738735 are provided
below.

Synthesis of BF738735

The synthesis of BF738735 and its analogues follows a multi-step procedure. A general
synthetic scheme is outlined below.
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Synthesis of Imidazo[1,2-a]pyrazine Core

NBS, DCM 8-bromo-imidazo[1,2-a]pyrazine

3-(methylsulfonybenzylamine

imidazo[1,2-alpy )
Pd(0), DMF, microwave

2-fluoro-a-hydroxyphenylboronic acid BF738735

Click to download full resolution via product page
Figure 2. General synthetic workflow for BF738735.

Detailed Protocol:

o Step 1: Synthesis of 3-bromo-2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-
alpyrazine:

o To a solution of 2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazine (1.0
eq) in dichloromethane (DCM) is added N-bromosuccinimide (NBS) (1.1 eq) portionwise at
0 °C.

o The reaction mixture is stirred at room temperature for 2 hours.
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o The reaction is quenched with aqueous sodium thiosulfate solution and extracted with
DCM.

o The organic layer is dried over sodium sulfate and concentrated under reduced pressure
to afford the crude product, which is used in the next step without further purification.

e Step 2: Synthesis of 2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-
a]pyrazin-3-yl)phenol (BF738735):

o A mixture of 3-bromo-2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazine
(1.0 eq), (2-fluoro-4-hydroxyphenyl)boronic acid (1.5 eq), and potassium carbonate (3.0
eq) in a 1,4-dioxane/water (4:1) mixture is degassed with argon for 15 minutes.

o [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Cl2) (0.1 eq) is
added, and the mixture is heated to 90 °C for 12 hours under an argon atmosphere.

o The reaction mixture is cooled to room temperature, diluted with water, and extracted with
ethyl acetate.

o The combined organic layers are washed with brine, dried over sodium sulfate, and
concentrated.

o The crude product is purified by column chromatography on silica gel to afford BF738735.

PI4KIIIB Inhibition Assay

This assay measures the ability of BF738735 to inhibit the enzymatic activity of recombinant
human PI4KIIIB.
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Figure 3. Workflow for P14KIIIf inhibition assay.
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Protocol:

Recombinant human PI4KIII3 and its substrate, phosphatidylinositol (PI) and
phosphatidylserine (PS), are diluted in an assay buffer (50 mM HEPES, pH 7.5, 10 mM
MgClz, 1 mM EGTA, 0.05% Triton X-100).

BF738735 is serially diluted in DMSO and added to the reaction wells.

The reaction is initiated by the addition of a mixture of ATP and 0.25 pCi of [y-33P]JATP to a
final concentration of 10 uM.

The reaction mixture is incubated for 90 minutes at 30°C.
The reaction is terminated by the addition of 1 M phosphoric acid.

The incorporated radioactivity is measured using a TopCount NXT microplate scintillation
counter.

Data are converted to the percent inhibition relative to a DMSO control, and the ICso value is
calculated using a non-linear regression analysis.

Antiviral Cytopathic Effect (CPE) Assay

This assay determines the concentration of BF738735 required to protect cells from virus-
induced cell death.

Protocol:
HeLa or other susceptible cells are seeded in 96-well plates and grown to confluence.

The cells are infected with the virus of interest at a multiplicity of infection (MOI) that causes
complete cell death in 3-4 days.

After a 2-hour adsorption period, the virus inoculum is removed, and the cells are washed.
Medium containing serial dilutions of BF738735 is added to the wells.

The plates are incubated for 3-4 days at 37°C.
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» Cell viability is assessed using a colorimetric assay, such as the MTS assay (e.g., CellTiter
96 AQueous One Solution Reagent).

» The optical density is measured, and the ECso value (the concentration that protects 50% of
cells from viral CPE) is calculated.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the selectivity of the
compound.

Protocol:

e The protocol is identical to the antiviral CPE assay, except that the cells are not infected with
the virus.

e The CCso value (the concentration that reduces cell viability by 50%) is calculated.

e The selectivity index (Sl) is calculated as CCso / ECso.

Immunofluorescence Staining for PI4P and OSBP

This protocol allows for the visualization of the effect of BF738735 on PI4P levels and OSBP
localization.
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Figure 4. Workflow for immunofluorescence staining.
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Protocol:
e Cells are grown on glass coverslips to sub-confluency.
e The cells are treated with BF738735 or DMSO (vehicle control) for the desired time.

e The cells are fixed with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room
temperature.

o The cells are washed with PBS and then permeabilized with 0.1% Triton X-100 in PBS for 10
minutes.

» After washing, the cells are blocked with 5% bovine serum albumin (BSA) in PBS for 1 hour.

e The cells are incubated with primary antibodies against PI4P and OSBP diluted in blocking
buffer overnight at 4°C.

e The cells are washed and then incubated with fluorescently labeled secondary antibodies for
1 hour at room temperature in the dark.

e The coverslips are washed and mounted on microscope slides using a mounting medium
containing DAPI for nuclear counterstaining.

e Images are acquired using a confocal microscope.

Conclusion

BF738735 is a valuable research tool for studying the role of PI4KIIIf in viral replication and
other cellular processes. Its high potency, selectivity, and broad-spectrum antiviral activity make
it a promising lead compound for the development of novel host-targeted antiviral therapies.
The detailed protocols provided in this guide should facilitate further investigation into the
therapeutic potential of BF738735 and the development of next-generation PI14KIIIB inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4030314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4030314/
https://www.benchchem.com/product/b15607767#bf738735-discovery-and-chemical-structure
https://www.benchchem.com/product/b15607767#bf738735-discovery-and-chemical-structure
https://www.benchchem.com/product/b15607767#bf738735-discovery-and-chemical-structure
https://www.benchchem.com/product/b15607767#bf738735-discovery-and-chemical-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15607767?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

